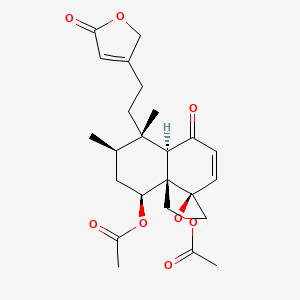
Ajugareptansone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ajugareptansone B is typically isolated from the plant Ajuga reptans through extraction and purification processes . The isolation involves solvent extraction followed by chromatographic techniques to purify the compound.
Análisis De Reacciones Químicas
Ajugareptansone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Ajugareptansone B involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity . For example, this compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial effects .
Comparación Con Compuestos Similares
Ajugareptansone B is structurally similar to other neo-clerodane diterpenoids isolated from the genus Ajuga . Some of the similar compounds include Ajugareptansone A, Ajugacetalsterone C, and other neo-clerodane diterpenoids . What sets this compound apart is its unique structural features and specific biological activities .
Propiedades
Número CAS |
79495-91-3 |
|---|---|
Fórmula molecular |
C24H30O8 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-1,2-dimethyl-8-oxo-1-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4,8a-tetrahydronaphthalene-5,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H30O8/c1-14-9-19(32-16(3)26)24(13-30-15(2)25)21(18(27)6-8-23(24)12-31-23)22(14,4)7-5-17-10-20(28)29-11-17/h6,8,10,14,19,21H,5,7,9,11-13H2,1-4H3/t14-,19+,21-,22+,23+,24-/m1/s1 |
Clave InChI |
ZECRFAVEBTUJCF-YNGUIKLFSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C(=O)C=C[C@]24CO4)COC(=O)C)OC(=O)C |
SMILES canónico |
CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)C(=O)C=CC24CO4)COC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

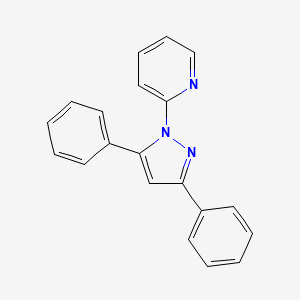
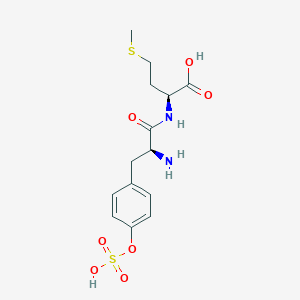
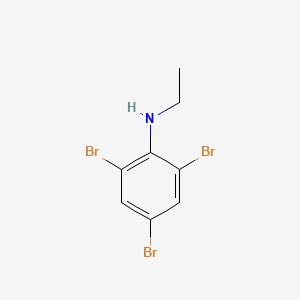

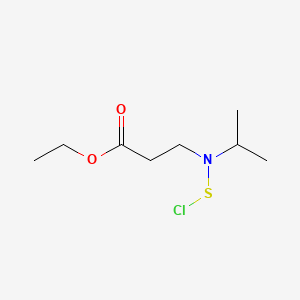
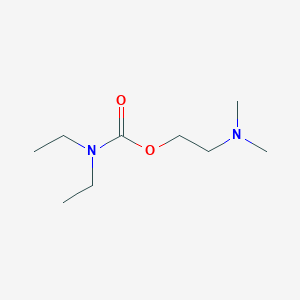
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
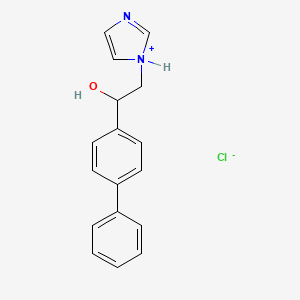
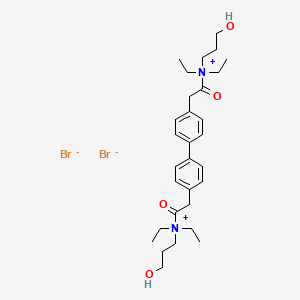
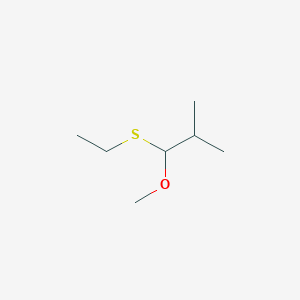
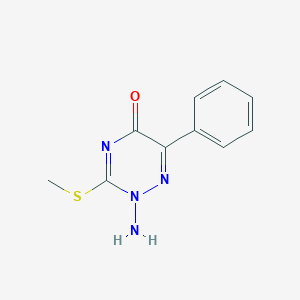
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
